molecular formula C17H21NO3 B12615981 2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol CAS No. 919797-24-3

2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol

Cat. No.: B12615981
CAS No.: 919797-24-3
M. Wt: 287.35 g/mol
InChI Key: ZZAKSQCBDPNLNU-UHFFFAOYSA-N
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Description

2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenol group and a dimethoxyphenyl group, which are connected through an ethylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol typically involves the reaction of 2,4-dimethoxyphenethylamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine, formaldehyde, and phenol react to form the desired product. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25I-NBOH): A similar compound with an iodine substituent, known for its hallucinogenic effects.

    2-({[2-(4-Chloro-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25C-NBOH): A chlorinated analog with similar pharmacological properties.

Uniqueness

2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dimethoxy groups and phenol moiety contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

919797-24-3

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-[[2-(2,4-dimethoxyphenyl)ethylamino]methyl]phenol

InChI

InChI=1S/C17H21NO3/c1-20-15-8-7-13(17(11-15)21-2)9-10-18-12-14-5-3-4-6-16(14)19/h3-8,11,18-19H,9-10,12H2,1-2H3

InChI Key

ZZAKSQCBDPNLNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCNCC2=CC=CC=C2O)OC

Origin of Product

United States

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